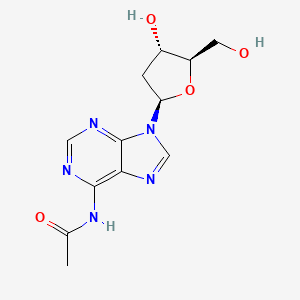
N-Acetyl-2'-deoxy-Adenosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl-2’-deoxy-Adenosine is a modified nucleoside, which is a derivative of 2’-deoxyadenosine. This compound is characterized by the presence of an acetyl group attached to the nitrogen atom of the adenine base. Nucleosides like N-Acetyl-2’-deoxy-Adenosine play crucial roles in various biological processes, including the synthesis of nucleic acids and the regulation of cellular activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl-2’-deoxy-Adenosine typically involves the acetylation of 2’-deoxyadenosine. This can be achieved through the reaction of 2’-deoxyadenosine with acetic anhydride in the presence of a base such as pyridine. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods: Industrial production of N-Acetyl-2’-deoxy-Adenosine may involve more efficient and scalable methods, such as enzymatic acetylation. Enzymes like acetyltransferases can be used to catalyze the transfer of the acetyl group to 2’-deoxyadenosine, offering a more environmentally friendly and cost-effective approach.
Chemical Reactions Analysis
Types of Reactions: N-Acetyl-2’-deoxy-Adenosine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-acetyl-2’-deoxyinosine.
Reduction: Reduction reactions can convert the acetyl group back to an amine group.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like ammonia (NH3) or amines can be used in substitution reactions.
Major Products:
Oxidation: N-acetyl-2’-deoxyinosine.
Reduction: 2’-deoxyadenosine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-Acetyl-2’-deoxy-Adenosine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of oligonucleotides and other nucleic acid analogs.
Biology: The compound is studied for its role in DNA repair and replication processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of viral infections and cancer.
Industry: N-Acetyl-2’-deoxy-Adenosine is used in the production of nucleic acid-based diagnostics and therapeutics.
Mechanism of Action
The mechanism of action of N-Acetyl-2’-deoxy-Adenosine involves its incorporation into nucleic acids, where it can affect the structure and function of DNA and RNA. The acetyl group can influence the hydrogen bonding and base-pairing properties of the nucleoside, potentially altering the stability and replication of nucleic acids. Additionally, the compound may interact with specific enzymes involved in nucleic acid metabolism, modulating their activity and affecting cellular processes.
Comparison with Similar Compounds
2’-Deoxyadenosine: The parent compound without the acetyl group.
N-Acetyladenosine: Similar structure but with a ribose sugar instead of deoxyribose.
N-Acetyl-2’-deoxyguanosine: Another acetylated nucleoside with a guanine base.
Uniqueness: N-Acetyl-2’-deoxy-Adenosine is unique due to the presence of the acetyl group, which can significantly alter its chemical and biological properties compared to its non-acetylated counterparts. This modification can enhance its stability, influence its interactions with enzymes, and potentially improve its therapeutic efficacy.
Properties
Molecular Formula |
C12H15N5O4 |
|---|---|
Molecular Weight |
293.28 g/mol |
IUPAC Name |
N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]acetamide |
InChI |
InChI=1S/C12H15N5O4/c1-6(19)16-11-10-12(14-4-13-11)17(5-15-10)9-2-7(20)8(3-18)21-9/h4-5,7-9,18,20H,2-3H2,1H3,(H,13,14,16,19)/t7-,8+,9+/m0/s1 |
InChI Key |
DKVIBEFOBOVION-DJLDLDEBSA-N |
Isomeric SMILES |
CC(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3C[C@@H]([C@H](O3)CO)O |
Canonical SMILES |
CC(=O)NC1=C2C(=NC=N1)N(C=N2)C3CC(C(O3)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-chloro-3-[(E)-3-(2-oxo-1H-quinolin-3-yl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one](/img/structure/B14112343.png)
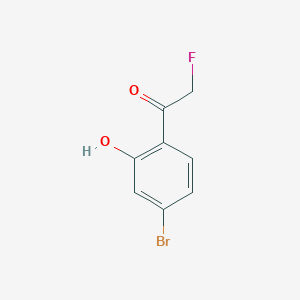
![benzyl 2-[9-(3-chlorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B14112353.png)
![[2-(2H-1,3-benzodioxol-5-yl)ethyl][(2-ethoxyphenyl)methyl]amine](/img/structure/B14112355.png)
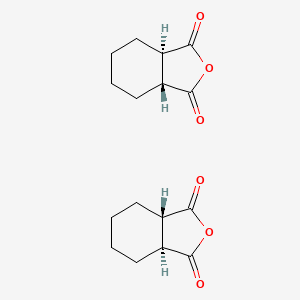

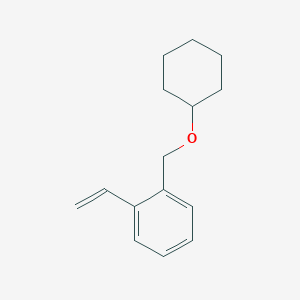
![6-[3-(Dimethylamino)prop-2-enoyl]-4-ethyl-7-hydroxy-8-methylchromen-2-one](/img/structure/B14112386.png)
![benzyl 2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetate](/img/structure/B14112395.png)
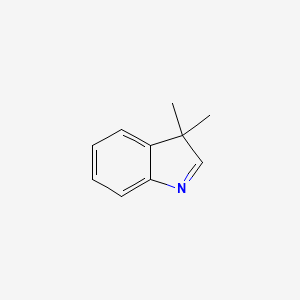
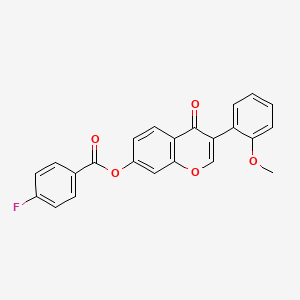

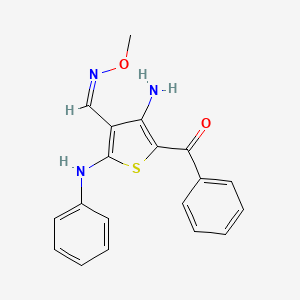
![6-[5-(1-Acetyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B14112430.png)
